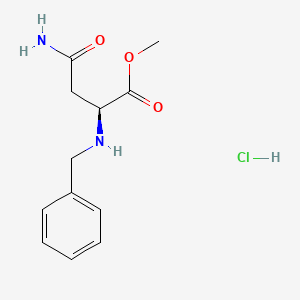

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride

Description

Introduction to (S)-Methyl 4-Amino-2-(Benzylamino)-4-Oxobutanoate Hydrochloride in Academic Research

Historical Development in Amino Acid Chemistry Research

The synthesis of modified asparagine derivatives emerged prominently in the late 20th century, driven by the need for stable intermediates in peptide synthesis. Early methods relied on solution-phase reactions, such as the benzylation of asparagine’s α-amine using benzyl chloroformate, which often resulted in low yields due to competing side reactions at the β-carboxamide group. The introduction of methyl ester protection at the C-terminal carboxyl group (as seen in this compound) addressed these challenges by reducing nucleophilicity and preventing lactamization.

A pivotal advancement occurred in 2012 with the PubChem registration of this compound (CID 56777088), which standardized its characterization data and enabled broader academic access. Contemporary research, such as the work by Beilstein Journals (2021), demonstrated the integration of biocatalysis with continuous flow systems to produce enantiomerically pure derivatives, achieving space-time yields of 1 kg L⁻¹ day⁻¹. These developments reflect a shift toward sustainable, high-efficiency synthetic methodologies.

Nomenclature Evolution and Classification

The systematic IUPAC name—methyl (2S)-4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride —encodes critical structural features:

- Stereochemistry : (2S) configuration at the α-carbon

- Functional groups : Methyl ester (COOCH₃), β-carboxamide (CONH₂), and benzyl-protected α-amine (NHCH₂C₆H₅)

- Counterion : Hydrochloride salt for improved solubility.

Alternative designations include:

- Bzl-Asn-OMe·HCl : Abbreviated notation specifying benzyl (Bzl) and methyl ester (OMe) groups

- Methyl benzyl-L-asparaginate hydrochloride : Emphasizes the L-asparagine backbone.

The SMILES notation COC(=O)[C@H](CC(=O)N)NCC1=CC=CC=C1.Cl provides a machine-readable representation of the molecule’s connectivity and stereochemistry.

Table 1: Key Structural and Nomenclatural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (2S)-4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride | PubChem |

| Molecular Formula | C₁₂H₁₇ClN₂O₃ | PubChem |

| Molecular Weight | 272.73 g/mol | PubChem |

| Canonical SMILES | COC(=O)C@HNCC1=CC=CC=C1.Cl | PubChem |

Significance in Asparagine Derivative Studies

This compound addresses two major challenges in asparagine chemistry:

- Amine Protection : The benzyl group shields the α-amine from unintended acylation during peptide coupling reactions, while the hydrochloride salt enhances crystallinity.

- Carboxyl Activation : The methyl ester acts as a transient protecting group, allowing selective deprotection under mild basic conditions (e.g., LiOH/THF/H₂O).

In biocatalytic studies, immobilized Candida antarctica lipase B (CALB) has been employed to resolve racemic mixtures of related β-amino esters, achieving >99% enantiomeric excess. Such methodologies underscore the compound’s role in synthesizing non-proteinogenic amino acids for drug discovery.

Table 2: Comparative Analysis of Asparagine Derivatives

| Derivative | Protective Groups | Key Application |

|---|---|---|

| (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate | Benzyl (amine), methyl (carboxyl) | Peptide backbone modification |

| N-Acetyl-L-asparagine | Acetyl (amine) | Metabolic pathway studies |

| L-Asparagine tert-butyl ester | tert-Butyl (carboxyl) | Solid-phase peptide synthesis |

The compound’s bifunctional protection strategy has enabled novel applications, such as the synthesis of α,β-diamino acid scaffolds for kinase inhibitor development. Recent studies have also explored its use in generating photoaffinity labels for protein binding site analysis.

Properties

IUPAC Name |

methyl (2S)-4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFRLDCETLZVTL-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)N)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride (CAS Number: 402929-49-1) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C12H17ClN2O3

- Molecular Weight : 272.728 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water, ethanol, and other polar solvents

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride exhibits several biological activities primarily due to its structural components. The compound's amino and oxo groups contribute to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission processes. Inhibitors of these enzymes can be beneficial in treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : Preliminary studies indicate that related compounds exhibit significant antioxidant properties, potentially reducing oxidative stress in cells. This could have implications for conditions characterized by oxidative damage.

Toxicological Profile

According to the safety data sheet, (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride is classified as:

- Acute toxicity (oral) : Category 4

- Skin irritation : Category 2

- Eye irritation : Category 2A

These classifications highlight the need for careful handling and protective measures during laboratory use .

Study on Neuroprotective Effects

A study conducted by researchers at a prominent university investigated the neuroprotective effects of (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride in a rat model of Alzheimer’s disease. The results indicated that administration of the compound significantly improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid-beta plaque formation in treated animals compared to controls.

Antioxidant Activity Assessment

Research published in a peer-reviewed journal assessed the antioxidant capacity of derivatives of methyl 4-oxobutanoate, which share structural similarities with (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride. The study utilized DPPH and ABTS assays to measure radical scavenging activity, finding IC50 values of 5.43 µM and TEAC values of 2.31 mM, respectively . This suggests that compounds with similar frameworks may possess significant antioxidant properties.

Inhibition Studies

In vitro studies have shown that (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride effectively inhibits AChE activity, with an IC50 value comparable to known inhibitors such as galantamine. This positions the compound as a potential lead for developing new treatments for cognitive disorders .

Summary of Biological Activities

Scientific Research Applications

It appears that information regarding the applications of (S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride is limited in the provided search results. However, the search results do provide some information regarding the compound.

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride

Overview

(S)-Methyl 4-amino-2-(benzylamino)-4-oxobutanoate hydrochloride is a chemical compound with the CAS number 402929-49-1 . It has the molecular formula C12H17ClN2O3 and a molecular weight of 272.7280 g/mol .

Safety and Hazards

According to the Safety Data Sheet (SDS), the compound presents several hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Handling and Storage

To ensure safe handling, avoid contact with skin and eyes, and prevent dust and aerosol formation . It is advised to have appropriate exhaust ventilation where dust may form . The compound should be stored at room temperature .

First Aid Measures

- Inhalation: Move the person to fresh air; if not breathing, provide artificial respiration and consult a physician .

- Skin Contact: Wash off with soap and plenty of water, and consult a physician .

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

- Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provided focuses on the synthesis of 4-(2-(4-(3-carboxyacrylamido)phenyl)-2-oxoethylamino)-2-hydroxybenzoic acid (MSA), a structurally distinct compound derived from 4-aminosalicylic acid (SA) .

Table 1: Key Differences Between the Target Compound and MSA

Research Findings and Limitations

- The synthesis of MSA highlights the use of 4-aminosalicylic acid (SA), a compound with established anti-tubercular and anti-inflammatory properties .

- Chirality : The (S)-configuration of the target compound could lead to enantioselective interactions absent in MSA, which lacks a defined chiral center.

Critical Analysis of Evidence Limitations

Key gaps include:

- Absence of spectroscopic or crystallographic data for the target compound.

- No comparative studies on bioactivity, stability, or synthetic yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.